(R)-1-Ethyl-3-hydroxypiperidin-2-one
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Overview
Description
(3R)-1-ethyl-3-hydroxy-piperidin-2-one is a chiral compound with a piperidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-ethyl-3-hydroxy-piperidin-2-one typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of (3R)-1-ethyl-3-hydroxy-piperidin-2-one may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-ethyl-3-hydroxy-piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The ethyl group or hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction could produce a fully saturated piperidine derivative.
Scientific Research Applications
(3R)-1-ethyl-3-hydroxy-piperidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing into its potential therapeutic uses, such as in the development of new pharmaceuticals.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (3R)-1-ethyl-3-hydroxy-piperidin-2-one involves its interaction with specific molecular targets. The hydroxyl group and the piperidine ring play crucial roles in its binding to enzymes or receptors. The compound may inhibit enzyme activity by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
(3R)-1-acetyl-3-methylpiperidine: Another chiral piperidine derivative with similar structural features.
(3R)-1-ethyl-3-methylpiperidine: A closely related compound with a different substitution pattern.
Uniqueness
(3R)-1-ethyl-3-hydroxy-piperidin-2-one is unique due to its specific stereochemistry and the presence of both an ethyl group and a hydroxyl group on the piperidine ring. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C7H13NO2 |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(3R)-1-ethyl-3-hydroxypiperidin-2-one |
InChI |
InChI=1S/C7H13NO2/c1-2-8-5-3-4-6(9)7(8)10/h6,9H,2-5H2,1H3/t6-/m1/s1 |
InChI Key |
QPLQVGGWWHQYNV-ZCFIWIBFSA-N |
Isomeric SMILES |
CCN1CCC[C@H](C1=O)O |
Canonical SMILES |
CCN1CCCC(C1=O)O |
Origin of Product |
United States |
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